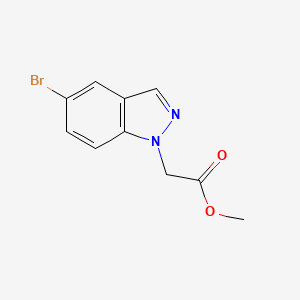

1H-Indazole-1-acetic acid, 5-bromo-, methyl ester

Description

Overview of the Indazole Scaffold in Medicinal Chemistry and Chemical Biology Research

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its recurring presence in molecules that exhibit a wide array of biological activities. The unique physicochemical properties and hydrogen bonding capabilities of the indazole ring make it a versatile template for drug design. diva-portal.org

Indazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antitumor, and anti-HIV activities. nih.govnih.gov This versatility has led to the development of numerous commercially available drugs and clinical candidates. researchgate.net The success of the indazole scaffold is highlighted by its presence in key therapeutic agents used for various conditions.

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Pazopanib | Anticancer (Tyrosine kinase inhibitor) |

| Niraparib | Anticancer (PARP inhibitor) |

| Granisetron | Antiemetic (5-HT3 receptor antagonist) |

| Benzydamine | Nonsteroidal anti-inflammatory drug (NSAID) |

| Entrectinib | Anticancer (Tyrosine kinase inhibitor) |

The adaptability of the indazole core allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a cornerstone in the discovery of new therapeutic agents. nih.govdiva-portal.org

Significance of Bromo-Substituted Indazole Derivatives in Contemporary Chemical Research

The introduction of a bromine atom onto the indazole scaffold, as seen in the title compound, is a significant strategy in modern chemical and pharmaceutical research. Halogenation, and bromination in particular, serves several critical functions in drug design and synthesis. ump.edu.pl

Bromo-substituted indazoles are highly valued as synthetic intermediates. nih.govrsc.org The bromine atom acts as a versatile chemical handle, providing a reactive site for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. nbinno.com This allows for the construction of more complex molecular architectures, enabling researchers to build libraries of diverse compounds for biological screening. nih.govnbinno.com

Furthermore, the presence of bromine can directly influence a molecule's pharmacological profile. The introduction of a halogen atom can alter properties such as:

Binding Affinity: The bromine atom can participate in "halogen bonding," a specific type of non-covalent interaction with biological targets like proteins, which can enhance binding affinity and selectivity. ump.edu.pl

Metabolic Stability: Strategic placement of a bromine atom can block sites of metabolic degradation, thereby increasing the drug's half-life.

Therefore, bromo-substituted derivatives are not merely synthetic precursors but are integral to the rational design of new and improved therapeutic agents. The ability to precisely install a bromine atom on the indazole ring is a powerful tool for fine-tuning molecular properties to achieve desired biological effects. rsc.org

Historical Context of the Synthesis and Early Investigations of Indazole-1-acetic acid derivatives

The history of indazole chemistry begins with the pioneering work of Nobel laureate Emil Fischer, who first reported the synthesis of the indazole ring system in the 1880s. researchgate.net His early methods involved the thermal cyclization of o-hydrazinocinnamic acid. researchgate.net Over the subsequent decades, synthetic chemists developed numerous new routes to access the indazole core, reflecting its growing importance. diva-portal.org

The specific class of indazole-1-acetic acid derivatives emerged as a significant area of investigation with the development of nonsteroidal anti-inflammatory drugs (NSAIDs). One prominent early example is Bendazac, an indazole-1-acetic acid derivative. The biological activity of such compounds spurred further interest in synthesizing and evaluating this particular class of molecules.

Early synthetic methods for creating N-alkylated heterocycles, including indazole acetic acids, often involved direct alkylation of the indazole ring with haloacetic acid esters. nih.gov While effective, these methods could sometimes lead to mixtures of N1 and N2 isomers.

Contemporary research has focused on developing more efficient and regioselective methods. Recent advancements include novel cascade N-N bond-forming reactions that allow for the convenient synthesis of diverse and rare indazole acetic acid scaffolds from readily available starting materials like 3-amino-3-(2-nitroaryl)propanoic acids. diva-portal.orgresearchgate.net These modern strategies offer greater control over the final structure and enable the creation of complex derivatives, such as 1H-Indazole-1-acetic acid, 5-bromo-, methyl ester, for advanced drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-bromoindazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-9-3-2-8(11)4-7(9)5-12-13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHAZAMIFQEAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)Br)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Elucidation of 1h Indazole 1 Acetic Acid, 5 Bromo , Methyl Ester

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1H-Indazole-1-acetic acid, 5-bromo-, methyl ester, with the molecular formula C₁₀H₉BrN₂O₂, the calculated exact mass of the molecular ion ([M]+•) serves as the primary confirmation of its identity. The presence of a bromine atom introduces a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 mass units ([M]+• and [M+2]+•), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in electron ionization (EI) mass spectrometry provides further structural confirmation by revealing characteristic cleavages. For esters, common fragmentation pathways include the loss of the alkoxy group or the entire ester functional group. The fragmentation of indazole-type compounds is also well-documented, often involving the stable indazole ring system.

Expected key fragmentation pathways for this compound include:

α-cleavage: Loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion to form a stable acylium ion.

Loss of the carbomethoxy group: Cleavage of the C-C bond between the indazole nitrogen and the acetic acid side chain, leading to the loss of •CH₂COOCH₃ and the formation of a 5-bromo-1H-indazole radical cation.

McLafferty rearrangement is not possible for this structure due to the absence of a γ-hydrogen on an appropriate chain.

Cleavage of the ester: Loss of the methyl formate (B1220265) molecule (HCOOCH₃) or related fragments.

The resulting mass spectrum is expected to show a prominent molecular ion peak with its corresponding bromine isotope peak, alongside major fragment ions that corroborate the presence of both the 5-bromo-indazole core and the N-acetic acid methyl ester side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for the unambiguous determination of the carbon skeleton, proton environments, and their connectivity.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting pattern), and integration (relative number of protons). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The expected chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the indazole ring.

¹H NMR: The aromatic region is expected to show signals for the three protons on the indazole ring. H-7 would likely appear as a doublet, coupled to H-6. H-6 would be a doublet of doublets, coupled to both H-7 and H-4. H-4 would appear as a doublet with a smaller coupling constant from H-6. The proton at position 3 (H-3) is expected to be a singlet. The side chain will exhibit two singlets: one for the methylene (B1212753) (-CH₂-) protons adjacent to the indazole nitrogen and one for the methyl (-OCH₃) protons of the ester.

¹³C NMR: The spectrum will show ten distinct carbon signals. The ester carbonyl carbon (C=O) is expected at the most downfield position (typically 165-175 ppm). The aromatic region will contain signals for the eight carbons of the 5-bromo-indazole ring system. The signal for C-5, being directly attached to bromine, will be influenced by the halogen's electronegativity and heavy atom effect. The methylene carbon (-CH₂-) and the methoxy carbon (-OCH₃) will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.1 | s (singlet) |

| H-4 | ~7.8 | d (doublet) |

| H-6 | ~7.4 | dd (doublet of doublets) |

| H-7 | ~7.6 | d (doublet) |

| -CH₂- | ~5.1 | s (singlet) |

| -OCH₃ | ~3.7 | s (singlet) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~169 |

| C-3 | ~134 |

| C-3a | ~124 |

| C-4 | ~123 |

| C-5 | ~115 |

| C-6 | ~128 |

| C-7 | ~111 |

| C-7a | ~140 |

| -CH₂- | ~50 |

| -OCH₃ | ~53 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, cross-peaks are expected between the adjacent aromatic protons H-6 and H-7, and a weaker four-bond coupling may be observed between H-4 and H-6. This confirms the substitution pattern on the benzene (B151609) portion of the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). Key expected correlations include: H-3 with C-3, H-4 with C-4, H-6 with C-6, H-7 with C-7, the -CH₂- protons with their corresponding carbon, and the -OCH₃ protons with the methoxy carbon. This allows for the definitive assignment of protonated carbons.

The methylene (-CH₂-) protons showing correlations to the ester carbonyl carbon (C=O), as well as to the indazole ring carbons C-7a and C-3.

The methyl (-OCH₃) protons showing a strong correlation to the ester carbonyl carbon (C=O).

The indazole proton H-7 showing correlations to C-5 and C-3a.

The indazole proton H-3 showing correlations to C-3a and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A key expected NOESY correlation would be between the N-CH₂- protons of the side chain and the H-7 proton on the indazole ring, confirming the N-1 substitution and providing insight into the molecule's preferred conformation in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum is expected to show strong, characteristic absorption bands confirming the key functional groups. The most prominent band would be the C=O stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Other significant absorptions would include C-O stretching vibrations for the ester linkage, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the methylene and methyl groups just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The carbonyl stretching vibration is also observable in Raman spectra, typically between 1729 and 1748 cm⁻¹. Aromatic ring vibrations often give strong Raman signals.

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1735 - 1750 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1100 - 1300 |

| C-Br | Stretch | 500 - 650 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density in a single crystal. While no published crystal structure for this specific compound was found, this technique would yield precise data on bond lengths, bond angles, and torsional angles.

A crystallographic analysis would confirm the planarity of the bicyclic indazole system. It would also reveal the exact conformation of the N-acetic acid methyl ester side chain relative to the plane of the indazole ring. Furthermore, this analysis would elucidate any intermolecular interactions that dictate the crystal packing, such as π-π stacking between the aromatic rings of adjacent molecules or weak hydrogen bonds involving the ester oxygen atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The primary chromophore in this molecule is the 1H-indazole ring system.

Based on the parent 1H-indazole, which exhibits absorption maxima related to π→π* electronic transitions, the spectrum of this compound is expected to show characteristic absorption bands in the UV region, likely between 250 and 300 nm. The presence of the bromine atom (an auxochrome) on the benzene ring may cause a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted indazole chromophore. The acetic acid methyl ester group attached to the nitrogen is not expected to significantly alter the primary π→π* transitions of the indazole core.

Theoretical and Computational Investigations of 1h Indazole 1 Acetic Acid, 5 Bromo , Methyl Ester

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) serves as a fundamental computational method to investigate the electronic structure and optimize the molecular geometry of indazole derivatives. nih.govresearchgate.net For a compound like 1H-Indazole-1-acetic acid, 5-bromo-, methyl ester, DFT calculations, often utilizing functionals such as B3LYP with a basis set like 6-311++G(d,p), are employed to predict its most stable three-dimensional conformation. nih.govresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement and reactivity. The optimization process seeks the lowest energy state of the molecule, thereby revealing its most probable structure. For instance, theoretical studies on similar bromo-indazole compounds have successfully used DFT to determine these geometric parameters. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of this compound. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov In studies of other indazole derivatives, a significant HOMO-LUMO energy gap has been noted, which can be correlated with their biological activity. nih.gov For the title compound, the electron-withdrawing bromine atom at the 5-position and the acetic acid methyl ester group at the 1-position would influence the electron density distribution across the indazole ring, thereby affecting the HOMO and LUMO energy levels.

Table 1: Representative FMO Parameters for Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indazole Derivative A | -6.5 | -1.2 | 5.3 |

| Indazole Derivative B | -6.8 | -1.5 | 5.3 |

| Indazole Derivative C | -7.1 | -1.1 | 6.0 |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites within a molecule. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue represents electron-poor regions (positive potential, prone to nucleophilic attack). For this compound, the nitrogen atoms of the indazole ring and the oxygen atoms of the ester group are expected to be electron-rich, while the hydrogen atoms and the region around the bromine atom may exhibit a more positive potential. nih.govaustinpublishinggroup.com This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are vital for the compound's potential biological activity. austinpublishinggroup.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with solvent molecules. researchgate.netbohrium.com By simulating the motion of atoms and molecules, MD can reveal the stability of different conformations and the influence of the surrounding environment, such as water, on the compound's structure. researchgate.net For related 1H-indazole analogs, MD simulations have been used to assess their stability within the active sites of enzymes, indicating that these compounds can maintain a stable conformation, which is a prerequisite for biological activity. researchgate.netbohrium.com Techniques like the Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis can be employed to calculate the binding free energies, further elucidating the strength of interaction with biological targets. researchgate.netbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Ester Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole ester derivatives, QSAR models can predict the activity of new compounds based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. While a specific QSAR model for this compound is not detailed in the provided literature, the principles of QSAR are widely applied in the development of indazole-based therapeutic agents. nih.gov By analyzing a dataset of related indazole esters with known activities, a predictive model could be developed to guide the synthesis of more potent analogs of the title compound.

In Silico Prediction of Potential Biological Targets and Mechanisms

In silico methods, particularly molecular docking, are instrumental in predicting the potential biological targets of this compound and elucidating its possible mechanisms of action. nih.govresearchgate.net The indazole scaffold is a common feature in many biologically active compounds, including kinase inhibitors and anti-inflammatory agents. researchgate.netnih.gov Docking studies involve placing the molecule into the binding site of a target protein to predict its binding affinity and orientation. For example, various indazole derivatives have been docked with targets like Cyclooxygenase-2 (COX-2) and Janus kinases (JAKs) to evaluate their inhibitory potential. researchgate.netnih.gov Given its structure, this compound could potentially interact with similar targets, and molecular docking would be the first step in exploring these possibilities.

Table 2: Potential Biological Targets for Indazole Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | Janus kinases (JAKs), Fibroblast growth factor receptors (FGFRs) | Inflammation, Cancer |

| Enzymes | Cyclooxygenase-2 (COX-2), Indoleamine 2,3-dioxygenase 1 (IDO1) | Inflammation, Cancer |

| Receptors | Estrogen Receptor | Cancer |

Note: This table is based on established targets for the broader class of indazole derivatives. researchgate.netnih.gov

Spectroscopic Parameter Prediction using Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netaustinpublishinggroup.com Theoretical calculations of these parameters for this compound can be performed using methods like DFT. The predicted spectra serve as a valuable complement to experimental data, aiding in the structural confirmation and characterization of the compound. For instance, calculated 1H and 13C NMR chemical shifts can be correlated with experimental values to ensure the correct structural assignment. austinpublishinggroup.com Similarly, predicted IR frequencies can help in identifying the characteristic vibrational modes of the molecule's functional groups.

Biological Evaluation and Mechanistic Elucidation of 1h Indazole 1 Acetic Acid, 5 Bromo , Methyl Ester and Its Analogs

In Vitro Assays for Biological Target Identification and Validation

No specific in vitro assay data for 1H-Indazole-1-acetic acid, 5-bromo-, methyl ester is available in the public domain. The biological activity of indazole derivatives is highly dependent on the substitution pattern on the indazole ring and the nature of the side chains. While related compounds, such as 3-amino-1H-indazole derivatives, have been investigated for their effects on various signaling pathways, this information cannot be extrapolated to the title compound.

There are no published studies detailing the inhibitory activity of This compound against Indoleamine 2,3-dioxygenase 1 (IDO1), Pim kinases, or the TTK protein kinase. Research on indazole-based compounds has explored their potential as kinase inhibitors, but specific screening results for this compound are not available.

Information regarding the receptor binding affinity of This compound is not present in the scientific literature. Studies on other indazole derivatives have sometimes included receptor binding assays, but none have focused on this specific molecule.

There is no available data on the effects of This compound on cellular pathways in any model systems. Numerous studies have evaluated different indazole analogs for their anti-proliferative activity against various cancer cell lines, often targeting pathways like PI3K/AKT/mTOR. However, the specific activity profile for the title compound has not been reported.

A summary of representative data for other indazole derivatives illustrates the type of information that is currently unavailable for This compound .

| Indazole Analog (Not the title compound) | Target/Assay | Cell Line | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 6o (an indazole-3-amine derivative) | Antiproliferative | K562 (Chronic Myeloid Leukemia) | 5.15 µM | |

| Compound W24 (a 3-amino-1H-indazole derivative) | Antiproliferative | HT-29, MCF-7, A-549, HepG2, HGC-27 | 0.43-3.88 µM |

In Vivo Pharmacological Investigations in Animal Models (Excluding Clinical Human Data)

No in vivo pharmacological data, including efficacy or pharmacokinetic studies, has been published for This compound .

There are no reports of efficacy studies for This compound in any preclinical animal models of disease. While various indazole derivatives have shown promise in preclinical settings, this specific compound has not been advanced to in vivo testing according to available literature.

The pharmacokinetic profile (ADME) of This compound in any animal species has not been documented. For comparison, some 3-amino-1H-indazole derivatives have been noted to possess good pharmacokinetic properties in vivo, but this is not transferable to the title compound.

A representative data table for the pharmacokinetics of a different indazole analog is provided below to illustrate the type of data that is absent for the subject compound.

| Indazole Analog (Not the title compound) | Animal Model | Key Pharmacokinetic Finding | Reference |

|---|---|---|---|

| Compound W24 (a 3-amino-1H-indazole derivative) | Not Specified | Reported to have good pharmacokinetic properties. |

Metabolite Identification and Metabolic Pathway Analysis in Animal Systems

There is no specific information available in the scientific literature detailing the metabolite identification or metabolic pathway analysis of this compound in animal systems.

However, general metabolic pathways for related compounds can provide hypothetical routes. One primary metabolic transformation for ester-containing compounds is hydrolysis to the corresponding carboxylic acid, a reaction often mediated by carboxylesterases present in the liver, plasma, and other tissues. Therefore, a likely metabolite would be 1H-Indazole-1-acetic acid, 5-bromo-.

Furthermore, studies on other indazole-containing therapeutic agents have identified N-glucuronidation as a significant metabolic pathway. benthamdirect.com This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, involves the attachment of a glucuronic acid moiety to one of the indazole nitrogen atoms, increasing water solubility and facilitating excretion. benthamdirect.com While plausible for the subject compound, this remains speculative without direct experimental evidence.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific SAR studies for this compound are not documented, the extensive research on the indazole scaffold allows for an analysis of the likely roles of its key structural components. nih.govresearchgate.net The indazole core is a recognized bioisostere of the indole (B1671886) nucleus and has been effectively used as a hinge-binding motif in kinase inhibitors. acs.org

The substituent at the N-1 position of the indazole ring is critical for determining biological activity and selectivity. The N-1 and N-2 positions are both capable of reacting with electrophiles, and achieving regioselectivity is a common challenge in synthesis. acs.org The use of α-halo esters, such as methyl bromoacetate, has been shown to selectively favor the formation of the N-1 substituted product, which is often the more thermodynamically stable isomer. acs.orgnih.gov

Modifications to the N-1 side chain can dramatically alter a compound's interaction with its biological target. For instance, in a series of N-1-substituted indazole-3-carboxamides developed as PARP-1 inhibitors, introducing a three-carbon linker with various heterocycles at the N-1 position significantly enhanced inhibitory activity compared to the unsubstituted parent compound. nih.gov This highlights the importance of the N-1 substituent in occupying specific pockets within a target's binding site. For this compound, modifications to the acetate (B1210297) group—such as altering the chain length, converting the ester to an amide, or introducing different functional groups—would be expected to profoundly impact its biological profile.

Table 1: Hypothetical SAR of N-1 Acetate Group Modifications

| Modification | Expected Impact on Activity | Rationale |

|---|---|---|

| Chain Length Variation | Modulated Potency/Selectivity | Alters the positioning of the core scaffold within the binding site. |

| Ester to Amide Conversion | Altered H-Bonding & Solubility | Introduces hydrogen bond donor/acceptor capabilities, affecting target interaction and physicochemical properties. |

| Ester to Carboxylic Acid | Altered Charge & Solubility | Introduces a negative charge at physiological pH, potentially forming ionic interactions with target residues. nih.gov |

Halogenation is a fundamental strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. rsc.orgnih.gov The bromine atom at the 5-position of the indazole ring in the subject compound likely plays a significant role in its biological activity.

The introduction of halogens can lead to either an increase or decrease in compound efficacy depending on the specific target and molecular context. nih.gov Bromine, being an electron-withdrawing group, alters the electronic distribution of the indazole ring system. This can influence the pKa of the pyrazole (B372694) nitrogen and the molecule's ability to participate in hydrogen bonding or other electronic interactions. Furthermore, the bromine atom can engage in halogen bonding—a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's binding site—which can significantly contribute to binding affinity and selectivity. In the development of agrochemicals and pharmaceuticals, halogen substitution is a key tool for optimizing target interaction. nih.govresearchgate.net For example, 5-bromo-substituted indoles and indazoles are common starting points or key intermediates in the synthesis of compounds targeting various enzymes and receptors. d-nb.infochim.it

The methyl ester moiety primarily influences the compound's physicochemical properties, which in turn affect its bioavailability and cellular permeability. Esters are generally more lipophilic and less soluble in aqueous media than their corresponding carboxylic acids. This increased lipophilicity can enhance absorption across biological membranes, such as the intestinal wall, making the methyl ester a potential prodrug form of the more polar carboxylic acid.

Once absorbed, the ester is susceptible to hydrolysis by esterase enzymes, releasing the active carboxylic acid. The rate of this hydrolysis can influence the compound's pharmacokinetic profile. From a target interaction perspective, the methyl ester is a neutral, hydrogen bond-accepting group. In contrast, its hydrolysis to a carboxylic acid introduces a negatively charged group capable of forming stronger hydrogen bonds and ionic interactions with positively charged residues (e.g., arginine, lysine) in a target's binding site. nih.gov Therefore, the ester and acid forms may exhibit different potencies and binding modes.

Mechanistic Insights into the Biological Actions of this compound

The specific biological actions and mechanism of this compound remain unelucidated in the available scientific literature. Insights must be drawn from the known activities of the broader indazole class of compounds.

No specific molecular targets have been identified for this compound. However, the indazole scaffold is a component of numerous compounds with well-defined molecular targets, demonstrating the versatility of this heterocycle. nih.gov The diverse activities of indazole derivatives suggest that the specific substitution pattern dictates target selectivity.

Table 2: Known Molecular Targets of Various Indazole-Containing Compounds

| Molecular Target Class | Specific Examples | Reference |

|---|---|---|

| Kinase Inhibitors | VEGFR, FGFR, ALK, LRRK2, PARP-1 | nih.govnih.gov |

| Receptor Modulators | 5-HT Receptors, Estrogen Receptors, Cannabinoid Ligands | nih.govaustinpublishinggroup.com |

| Enzyme Inhibitors | Nitric Oxide Synthase, Aromatase, IDO1, SAH/MTAN | nih.govderpharmachemica.comnih.gov |

Molecular docking studies on other indazole derivatives have shown that the bicyclic ring system can form key interactions within protein binding sites. For example, in kinase inhibition, the indazole nitrogen atoms often act as hydrogen bond acceptors, interacting with the "hinge region" of the kinase domain. acs.org For 5-bromo-indole derivatives (a related scaffold), docking studies have shown that the 5-bromo group can be oriented towards hydrophobic pockets or participate in interactions that enhance binding to targets like VEGFR-2 and EGFR. d-nb.infonih.gov Without experimental data, the precise binding mode and molecular targets for this compound remain speculative.

Downstream Signaling Pathway Perturbations

While direct evidence for the effect of This compound on cellular signaling is absent, studies on other indazole derivatives have identified key pathways that are often modulated by this class of compounds. A prominent example is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival. A series of 3-amino-1H-indazole derivatives has been shown to inhibit this pathway, leading to antiproliferative effects in various cancer cell lines. These compounds were found to induce G2/M cell cycle arrest and apoptosis by regulating key proteins such as Cyclin B1, BAD, and Bcl-xL.

Another relevant pathway is the Apoptosis signal-regulating kinase 1 (ASK1) pathway, which is involved in cellular stress responses and apoptosis. Certain 1H-indazole derivatives have been developed as ASK1 inhibitors. Mechanistic studies on these analogs revealed suppression of phosphorylation within the ASK1-p38/JNK signaling pathway. This inhibition, in turn, modulates the expression of apoptosis-related proteins, suggesting a potential therapeutic application in inflammatory conditions.

Given that the indazole core is a common feature, it is plausible that This compound could interact with similar kinase-driven signaling pathways. However, without direct experimental evidence, this remains speculative. The specific substitution pattern, including the 5-bromo and the 1-acetic acid methyl ester groups, would significantly influence its target affinity and biological activity.

Cellular Phenotype Changes Induced by the Compound

Specific cellular phenotype changes induced by This compound have not been documented. However, based on the activities of analogous compounds, several potential cellular outcomes can be hypothesized.

Many indazole derivatives have demonstrated potent anti-cancer activity. For instance, treatment of breast cancer cell lines with certain indazole compounds has been shown to inhibit cell proliferation and colony formation. These effects are often accompanied by the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.

In the context of inflammation, indazole-based ASK1 inhibitors have been observed to have a protective effect on intestinal epithelial cell viability in models of inflammation. This suggests that certain indazole derivatives can modulate cellular responses to inflammatory stimuli, potentially reducing cell death and tissue damage.

Furthermore, some indazole derivatives have been investigated for their effects on cell migration and invasion, key processes in cancer metastasis. By targeting pathways like the epithelial-mesenchymal transition (EMT), these compounds have been shown to reduce the migratory and invasive capacity of cancer cells.

The table below summarizes the observed cellular effects of various indazole analogs, which may provide a reference for the potential activities of This compound .

| Indazole Analog Class | Observed Cellular Phenotype Changes | Affected Cell Lines |

| 3-Amino-1H-indazoles | Inhibition of proliferation, G2/M cell cycle arrest, induction of apoptosis | HT-29, MCF-7, A-549, HepG2, HGC-27 |

| ASK1 Inhibitors | Protection of cell viability under inflammatory conditions | HT-29 |

| General Anti-cancer Agents | Inhibition of cell proliferation and colony formation, induction of apoptosis, inhibition of migration and invasion | 4T1 (Breast Cancer) |

It is crucial to reiterate that these findings are for related indazole compounds and not for This compound itself. Dedicated biological evaluation of the title compound is necessary to determine its specific effects on cellular signaling and phenotype.

Potential Applications of 1h Indazole 1 Acetic Acid, 5 Bromo , Methyl Ester Beyond Traditional Medicinal Chemistry

Application as a Chemical Probe for Biological Target Validation

The indazole scaffold is a core component of many molecules that inhibit protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. rsc.org This inherent biological activity makes 1H-Indazole-1-acetic acid, 5-bromo-, methyl ester an excellent candidate for development into a chemical probe. Chemical probes are small molecules used to engage a specific biological target, such as a protein, to study its function in a cellular or organismal context.

The development from a bioactive scaffold to a chemical probe involves strategic modifications. For this compound, the acetic acid methyl ester side chain provides a convenient attachment point for linker groups and reporter tags (e.g., fluorophores, biotin) without significantly altering the core's interaction with its target protein. The 5-bromo substituent can be used to fine-tune binding affinity and selectivity or serve as a handle for photoaffinity labeling, a technique used to covalently link the probe to its target upon UV irradiation, thereby enabling definitive target identification.

Key Molecular Features for Probe Development

| Feature | Relevance to Chemical Probes |

|---|---|

| Indazole Core | Known pharmacophore for various protein targets, especially kinases. rsc.org |

| 5-Bromo Group | Can be used for photo-crosslinking or as a site for further functionalization. |

| Ester Side Chain | Provides a non-disruptive point for attaching linkers, fluorophores, or affinity tags. |

By using such a probe, researchers can validate whether inhibiting a specific protein with an indazole-based compound leads to a desired physiological effect, a crucial step in the early stages of drug discovery.

Role in Supramolecular Chemistry and Materials Science

The structure of this compound is well-suited for applications in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. Nitrogen-containing heterocycles are foundational scaffolds in materials science. researchgate.net The indazole ring system, with its hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen) sites, can participate in predictable hydrogen bonding networks, guiding the formation of crystalline materials or gels.

Furthermore, the bromine atom can engage in halogen bonding—a specific and directional interaction where the halogen acts as an electrophilic region. This interaction can be exploited to construct complex architectures with other halogen bond acceptors. The combination of hydrogen bonding, halogen bonding, and potential π-π stacking from the aromatic rings makes this molecule a versatile building block for designing new materials with tailored electronic or optical properties.

Use as a Precursor for Advanced Organic Synthesis

In synthetic chemistry, this compound serves as a valuable intermediate for constructing more complex molecules. The carbon-bromine bond at the 5-position is a key reactive site, enabling a variety of powerful metal-catalyzed cross-coupling reactions. nbinno.com These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Potential Synthetic Transformations

| Reaction Name | Reagents | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Organoboron compounds | Carbon-Carbon | Aryl or vinyl group at the 5-position |

| Sonogashira Coupling | Terminal alkynes | Carbon-Carbon | Alkynyl group at the 5-position |

| Heck Coupling | Alkenes | Carbon-Carbon | Substituted alkene at the 5-position |

| Buchwald-Hartwig Amination | Amines | Carbon-Nitrogen | Amino group at the 5-position |

In addition to the bromo-group, the methyl ester can be hydrolyzed back to a carboxylic acid, which can then be converted into amides, other esters, or different functional groups. This dual functionality allows chemists to use the molecule as a scaffold, elaborating its structure in multiple directions to access novel chemical entities for pharmaceuticals, agrochemicals, or functional materials. chemimpex.com

Development of Analytical Standards

In the fields of pharmaceutical and chemical analysis, having pure, well-characterized reference materials is essential for quality control and research. As indazole derivatives are a prominent class of biologically active compounds, this compound is a candidate for use as an analytical standard. It can serve as a reference point in chromatographic methods like HPLC and GC to identify and quantify its presence in reaction mixtures or biological samples.

Moreover, it can be used as a starting material to synthesize potential metabolites or degradation products of more complex indazole-based drugs. By having certified standards of these related compounds, researchers can accurately track the metabolic fate of a drug candidate in preclinical studies or monitor the stability of a chemical product, ensuring its purity and integrity. The availability of such compounds in high purity is critical for these applications. americanelements.com

Q & A

Q. What synthetic routes are recommended for preparing 1H-Indazole-1-acetic acid, 5-bromo-, methyl ester, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : A common approach involves multi-step reactions starting with bromination of the indazole core, followed by acetic acid side-chain introduction and esterification. For analogous compounds (e.g., 5-bromo-1-methyl-1H-indazole derivatives), alkylation or nucleophilic substitution reactions are employed using reagents like sodium acetate in refluxing acetic acid .

- Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Acidic conditions (e.g., H₂SO₄) or base catalysts (e.g., NaOAc) improve esterification yields.

- Reaction Time : Extended reflux (3–5 hours) ensures completion, as seen in indole derivative syntheses .

- Purification : Recrystallization from DMF/acetic acid mixtures effectively removes byproducts .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Look for the indazole aromatic protons (δ 7.2–8.5 ppm), the methyl ester singlet (δ ~3.8 ppm), and the acetic acid side-chain protons (δ ~4.5 ppm for CH₂).

- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and brominated aromatic carbons (δ ~110–120 ppm).

- IR : Ester C=O stretch (~1740 cm⁻¹) and indazole N-H bend (~3400 cm⁻¹) are diagnostic.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the molecular weight (C₁₀H₉BrN₂O₂: ~285–287 Da). High-resolution MS (HRMS) validates the empirical formula.

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What solvent systems are optimal for recrystallization to achieve high-purity product?

Methodological Answer:

- Mixed Solvents : DMF/acetic acid (1:1) is effective for indazole derivatives, balancing solubility and polarity .

- Gradient Crystallization : Dissolve the crude product in minimal hot DMF, then slowly add acetic acid to induce crystallization.

- Alternative Systems : Ethanol/water mixtures (for polar intermediates) or ethyl acetate/hexane (for non-polar byproducts) may also be used. Monitor crystal growth via microscopy to assess purity.

Advanced Research Questions

Q. How can SHELXL refine crystal structures of this compound, particularly with disordered regions or twinning?

Methodological Answer:

Q. What strategies resolve discrepancies between computational predictions (e.g., NMR shifts) and experimental data?

Methodological Answer:

Q. How can bioactivity assays (e.g., enzyme inhibition) be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Enzyme Selection : Target enzymes with structural homology to indazole-binding proteins (e.g., α-glucosidase, kinases).

- Assay Conditions :

- Control Experiments : Include positive controls (e.g., acarbose for α-glucosidase) and assess cytotoxicity (e.g., MTT assay on HEK-293 cells).

- Data Analysis : Fit inhibition data to the Hill equation using software like GraphPad Prism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.